molecular formula C8H8F3NO2 B13675101 2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanone hydrate

2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanone hydrate

Cat. No.: B13675101
M. Wt: 207.15 g/mol
InChI Key: CGQCUICBIHNOPD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanone hydrate is a chemical compound with the molecular formula C8H8F3NO2 It is known for its unique structure, which includes a trifluoromethyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanone hydrate typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process often includes steps such as distillation, crystallization, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanone hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanone hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanone hydrate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(2-pyridyl)ethanone
  • 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone
  • 2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanone

Uniqueness

2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanone hydrate is unique due to the specific position of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.

Properties

Molecular Formula

C8H8F3NO2

Molecular Weight

207.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-methylpyridin-2-yl)ethanone;hydrate

InChI

InChI=1S/C8H6F3NO.H2O/c1-5-2-3-6(12-4-5)7(13)8(9,10)11;/h2-4H,1H3;1H2

InChI Key

CGQCUICBIHNOPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C(F)(F)F.O

Origin of Product

United States

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